molecular formula C20H20N2O3S B2746600 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034525-80-7

4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2746600
CAS RN: 2034525-80-7
M. Wt: 368.45
InChI Key: HRIXNXIJOAVIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development. The compound’s piperidine ring serves as a versatile scaffold for constructing biologically active molecules. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the context of 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine , medicinal chemists can modify its structure to design novel drugs targeting specific receptors or enzymes.

Anticancer Agents

The piperidine moiety has been incorporated into several anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Researchers continue to explore similar compounds for their potential in cancer therapy.

Antioxidant Activity

Natural piperidine alkaloids, such as piperine, exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage . While 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine is synthetic, exploring its antioxidant potential could be valuable.

Inflammation Modulation

Researchers have investigated piperidine derivatives for their anti-inflammatory effects. For instance, testing the compound in cellular models (e.g., THP-1 macrophages) could reveal its impact on inflammatory pathways . Understanding its mechanism of action may lead to novel anti-inflammatory drugs.

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with ongoing studies into their synthesis, functionalization, and pharmacological application .

properties

IUPAC Name

4-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXNXIJOAVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine

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